

A Comprehensive Technical Guide to 2-(1H-indazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(1H-indazol-3-yl)acetic acid

Cat. No.: B1315481

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-(1H-indazol-3-yl)acetic acid**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document covers its fundamental chemical properties, a detailed synthesis protocol, and its potential therapeutic applications, with a focus on its anti-inflammatory activities.

Chemical Identity and Properties

CAS Number: 26663-42-3

Chemical Structure:

Physicochemical Properties

Property	Value
Molecular Formula	C ₉ H ₈ N ₂ O ₂
Molecular Weight	176.17 g/mol
Melting Point	168 °C (decomposes) ^[1]
Boiling Point	434.3 °C at 760 mmHg ^[1]
Density	1.438 g/cm ³ ^[1]
pKa	3.93 ± 0.30 (Predicted) ^[1]
LogP	1.19 ^[1]

Synthesis of 2-(1H-indazol-3-yl)acetic acid

A potential synthetic route to **2-(1H-indazol-3-yl)acetic acid** involves the cyclization of a substituted propionic acid precursor. The following protocol is based on a general method for the synthesis of indazole acetic acids.^[2]

Experimental Protocol: Synthesis from 3-Amino-3-(2-nitrophenyl)propionic acid

Materials:

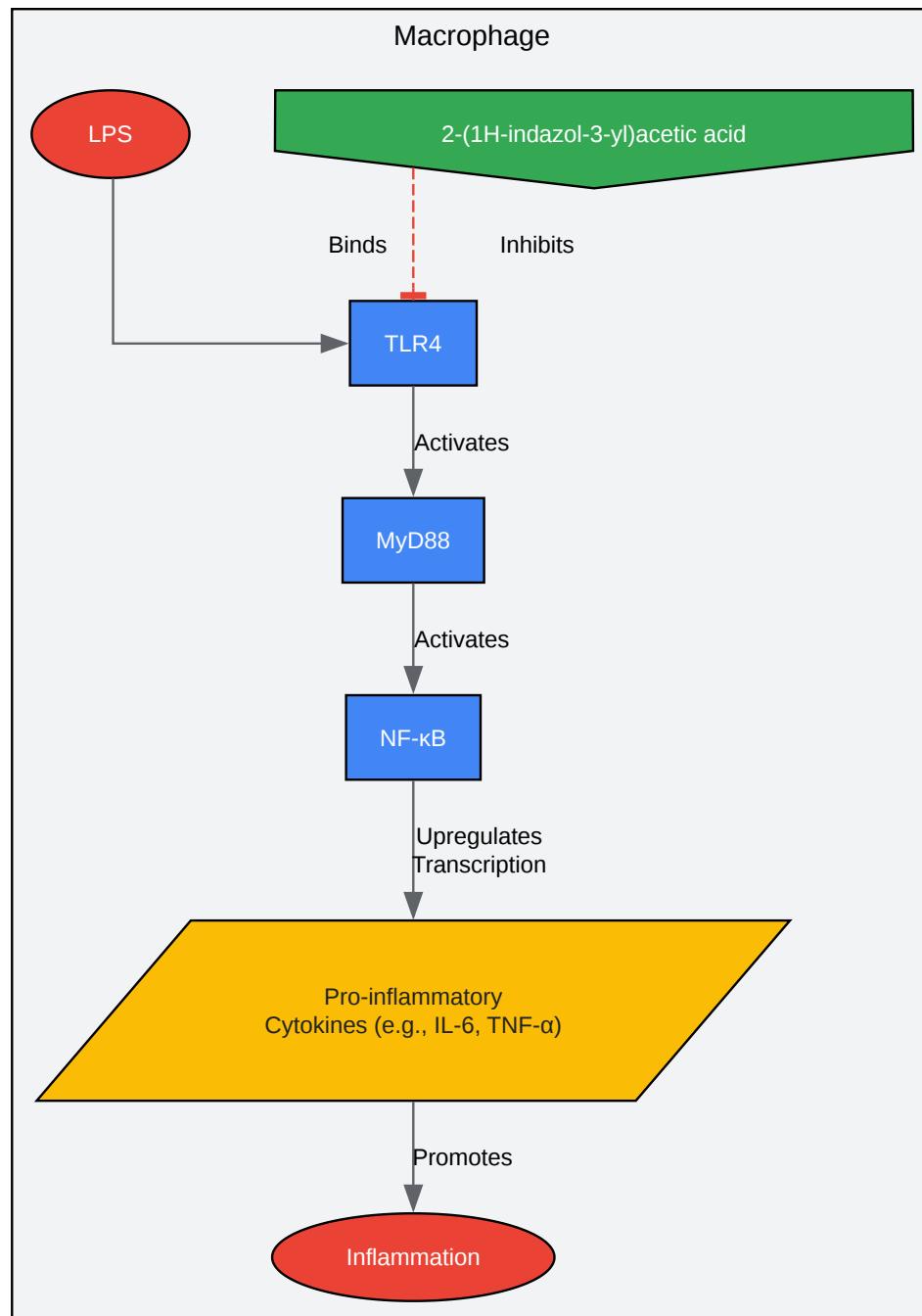
- 3-Amino-3-(2-nitrophenyl)propionic acid
- Sodium Hydroxide (NaOH)
- Ethanolamine
- Ethyl acetate (EtOAc)
- 1 M Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO₄)
- Silica gel for flash chromatography

- Eluent: EtOAc/Methanol (MeOH)/Formic acid (HCOOH) (100:0.5:0.5)

Procedure:

- To a microwave vial, add 3-amino-3-(2-nitrophenyl)propionic acid and a solution of sodium hydroxide in ethanolamine.
- Seal the vial with a Teflon-coated septum.
- Irradiate the mixture in a microwave reactor for 30 minutes at 150 °C with a fixed hold time.
- After cooling, add ethyl acetate and 1 M HCl to the reaction mixture.
- Separate the organic phase. Extract the aqueous phase twice more with ethyl acetate.
- Combine the organic phases, wash with brine, and dry over magnesium sulfate.
- Concentrate the solution under reduced pressure.
- Purify the crude product by silica gel flash chromatography using a solvent system of ethyl acetate, methanol, and formic acid to yield the desired **2-(1H-indazol-3-yl)acetic acid**.

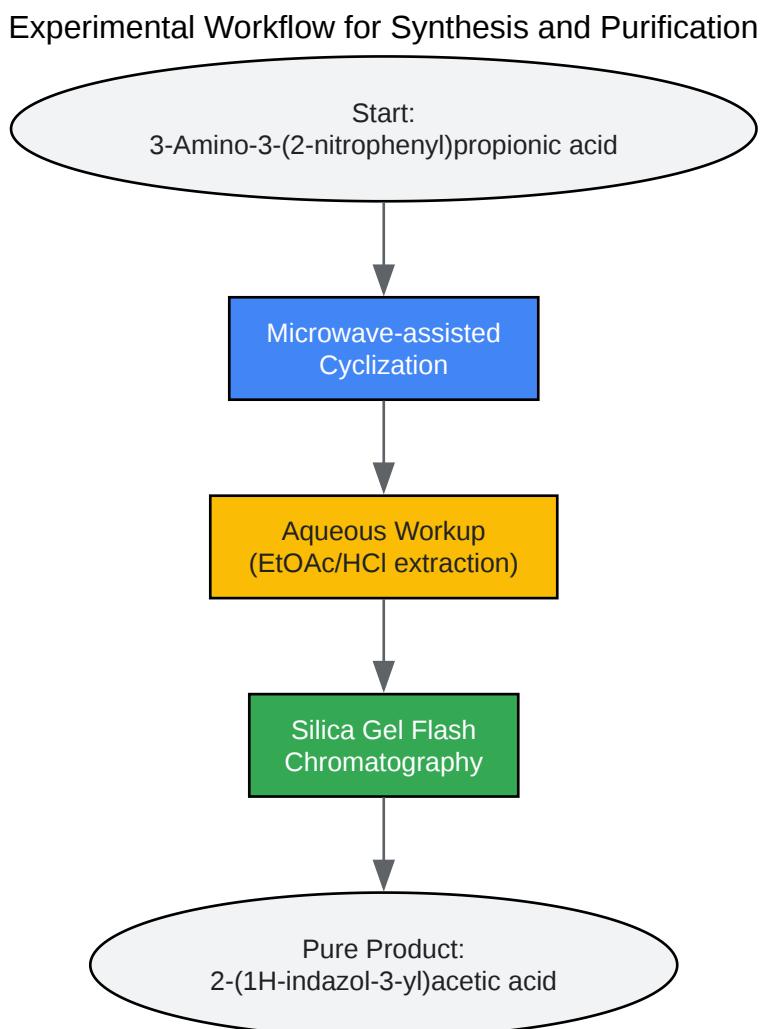
Applications in Drug Development


Indazole-containing compounds are prevalent in numerous biologically active molecules, including approved non-steroidal anti-inflammatory drugs (NSAIDs) like bendazac and benzydamine.^[2] Derivatives of indazole acetic acid have shown promising analgesic and anti-inflammatory activities.^[3] The structurally related compound, Bendazac, is known to inhibit the enzyme xanthine oxidase.^[4]

The anti-inflammatory properties of compounds structurally similar to **2-(1H-indazol-3-yl)acetic acid**, such as indole-3-acetic acid (IAA), have been investigated. IAA has been shown to mitigate inflammatory responses by inhibiting the TLR4/MyD88/NF-κB signaling pathway in macrophages.^[5] This pathway is a key regulator of the innate immune response and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.^[5]

Potential Signaling Pathway in Anti-Inflammatory Action

The following diagram illustrates a potential mechanism of anti-inflammatory action for **2-(1H-indazol-3-yl)acetic acid**, extrapolated from the known activity of the structurally analogous indole-3-acetic acid on macrophage signaling pathways.


Potential Anti-inflammatory Signaling Pathway of 2-(1H-indazol-3-yl)acetic acid

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of the TLR4-mediated inflammatory pathway by **2-(1H-indazol-3-yl)acetic acid**.

Experimental Workflow

The general workflow for the synthesis and purification of **2-(1H-indazol-3-yl)acetic acid** is outlined below.

[Click to download full resolution via product page](#)

Caption: A streamlined workflow for the synthesis and purification of **2-(1H-indazol-3-yl)acetic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Acetic acids bearing the 1-phenyl-1H-indazole nucleus with analgesic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bocsci.com [bocsci.com]
- 5. The Metabolite Indole-3-Acetic Acid of Bacteroides Ovatus Improves Atherosclerosis by Restoring the Polarisation Balance of M1/M2 Macrophages and Inhibiting Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-(1H-indazol-3-yl)acetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1315481#2-1h-indazol-3-yl-acetic-acid-cas-number-and-structure\]](https://www.benchchem.com/product/b1315481#2-1h-indazol-3-yl-acetic-acid-cas-number-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com